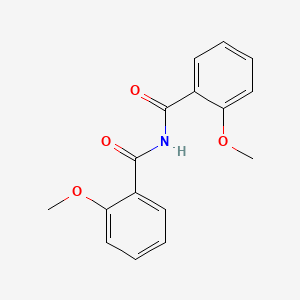
Di-o-anisamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-o-anisamide is an organic compound that belongs to the class of amides. It is characterized by the presence of two anisamide groups, which are derivatives of anisole. Anisamide itself is known for its applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-o-anisamide typically involves the reaction of anisole with an appropriate amine under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity. The use of automated systems and optimized reaction conditions ensures consistent quality and yield.
化学反応の分析
Types of Reactions
Di-o-anisamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
Di-o-anisamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of di-o-anisamide involves its interaction with specific molecular targets, such as the sigma receptor. This receptor is overexpressed in certain cancer cells, making this compound a promising candidate for targeted drug delivery. The compound binds to the sigma receptor, facilitating the internalization of therapeutic agents into the cancer cells .
類似化合物との比較
Similar Compounds
Anisamide: A simpler derivative of anisole, used in similar applications but with different binding affinities.
N-octyl-N, O-maleoyl-O-phosphoryl chitosan: Another compound that targets the sigma receptor, used in drug delivery systems.
Uniqueness
Di-o-anisamide stands out due to its dual anisamide groups, which enhance its binding affinity and specificity for the sigma receptor. This makes it particularly effective in targeted drug delivery applications, offering advantages over simpler anisamide derivatives .
生物活性
Di-o-anisamide, a compound derived from anisamide, has garnered attention in the field of biomedical research due to its significant biological activities, particularly in targeted drug delivery and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential clinical applications.
Overview of this compound
This compound is a derivative of anisamide that exhibits high affinity for sigma receptors, which are overexpressed in various pathological conditions, including cancer and fibrotic diseases. This property makes it a promising candidate for targeted drug delivery systems.
The primary mechanism by which this compound exerts its biological effects is through its interaction with sigma receptors. These receptors play a crucial role in various cellular processes, including cell proliferation and survival. The binding of this compound to sigma receptors facilitates the uptake of therapeutic agents into target cells, enhancing their efficacy.
Targeted Delivery Systems
- Lipid Nanoparticles : Recent studies have demonstrated that this compound can be incorporated into lipid nanoparticles (LNPs) for targeted RNA delivery. In a study involving activated fibroblasts, LNPs modified with this compound achieved approximately 70% GFP knockdown, significantly outperforming control formulations without anisamide .
- Cyclodextrin Nanoparticles : Another study explored the use of anisamide-targeted cyclodextrin nanoparticles for siRNA delivery in prostate cancer models. The results indicated significant tumor inactivation and reduction in vascular endothelial growth factor (VEGF) mRNA levels without enhanced toxicity .
- Radio-Theranostic Nanoparticles : In experiments involving radio-theranostic nanoparticles labeled with this compound, enhanced tumor accumulation was observed in preclinical models, suggesting improved targeting capabilities for therapeutic agents .
Case Study 1: Liver Fibrosis Treatment
In a preclinical model of liver fibrosis, this compound-conjugated LNPs demonstrated a 65% reduction in heat shock protein 47 (HSP47) expression compared to control treatments. This was attributed to the selective targeting of activated hepatic stellate cells (HSCs), which are known to express sigma receptors .
Case Study 2: Prostate Cancer
A study utilizing anisamide-targeted cyclodextrin nanoparticles showed that treatment led to significant reductions in tumor size and associated biomarkers in mice with prostate tumors. The targeted delivery mechanism minimized systemic toxicity while maximizing therapeutic effects .
Data Tables
特性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
2-methoxy-N-(2-methoxybenzoyl)benzamide |
InChI |
InChI=1S/C16H15NO4/c1-20-13-9-5-3-7-11(13)15(18)17-16(19)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3,(H,17,18,19) |
InChIキー |
KBRHWMNUDGEAMV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)NC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















